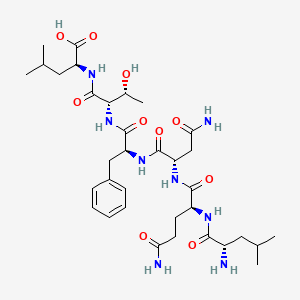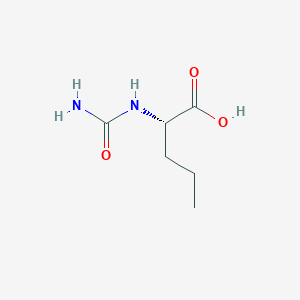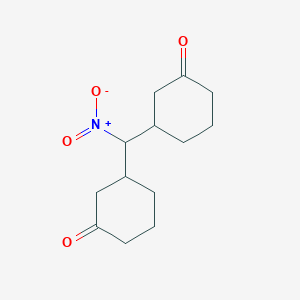![molecular formula C11H22N+ B14238282 N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium CAS No. 210536-64-4](/img/structure/B14238282.png)
N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium is a chemical compound that belongs to the class of bicyclic amines. This compound is characterized by its unique bicyclo[3.2.1]octane structure, which is a common scaffold in various biologically active molecules. The presence of the trimethylammonium group further enhances its chemical properties, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium typically involves the enantioselective construction of the bicyclo[3.2.1]octane scaffold. One common method is the desymmetrization of achiral tropinone derivatives using chiral phosphoric acid-catalyzed reactions . This approach allows for the stereocontrolled formation of the bicyclic structure, which is crucial for the compound’s biological activity.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes. These processes are designed to maximize yield and purity while minimizing production costs. The use of advanced catalytic systems and optimized reaction conditions are key factors in achieving efficient industrial-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trimethylammonium group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Applications De Recherche Scientifique
N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of neurotransmitter systems due to its structural similarity to certain alkaloids.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s bicyclic structure allows it to fit into receptor binding sites, modulating their activity. This interaction can influence various physiological processes, including mood, cognition, and motor function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic amine with similar structural features.
Tropane Alkaloids: Compounds like cocaine and atropine, which share the bicyclo[3.2.1]octane scaffold.
Uniqueness
N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium is unique due to its trimethylammonium group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
210536-64-4 |
|---|---|
Formule moléculaire |
C11H22N+ |
Poids moléculaire |
168.30 g/mol |
Nom IUPAC |
3-bicyclo[3.2.1]octanyl(trimethyl)azanium |
InChI |
InChI=1S/C11H22N/c1-12(2,3)11-7-9-4-5-10(6-9)8-11/h9-11H,4-8H2,1-3H3/q+1 |
Clé InChI |
SGQICAKOXWPOFV-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)C1CC2CCC(C2)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


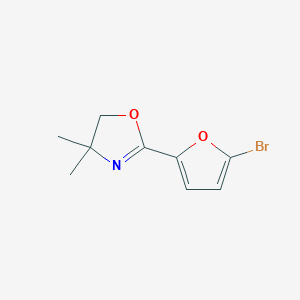
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14238202.png)
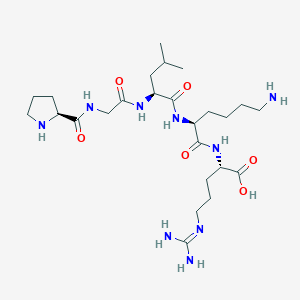

![[2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid](/img/structure/B14238248.png)
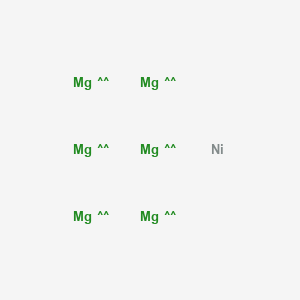
![N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14238253.png)
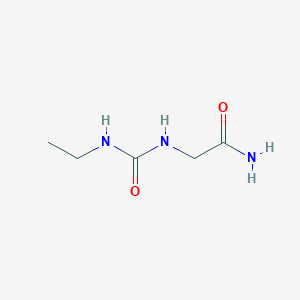
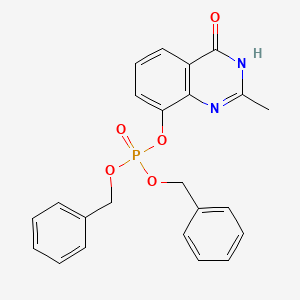
![5H-[1,2,4]Thiadiazolo[4,5-a]pyridine](/img/structure/B14238267.png)

